molecular formula C9H5BrF6O B3423055 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 28180-48-5

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B3423055
CAS No.: 28180-48-5
M. Wt: 323.03 g/mol
InChI Key: XXIHOAKCDPPBFG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-bromophenyl compounds with hexafluoropropanol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a high yield of the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, Grignard reagents for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its bromophenyl and hexafluoropropanol groups. These interactions can affect various biochemical pathways and processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and hexafluoropropanol-containing compounds. Examples include:

Uniqueness

What sets 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol apart is its combination of a bromophenyl group with a hexafluoropropanol moiety. This unique structure imparts distinct chemical properties, such as high reactivity and stability under specific conditions, making it valuable for various applications.

Properties

IUPAC Name

2-(2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-6-4-2-1-3-5(6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIHOAKCDPPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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